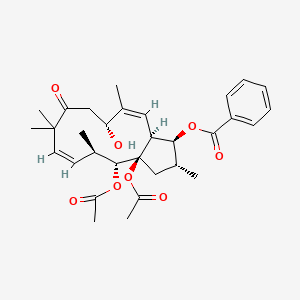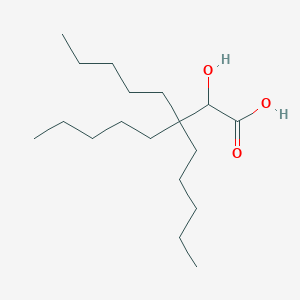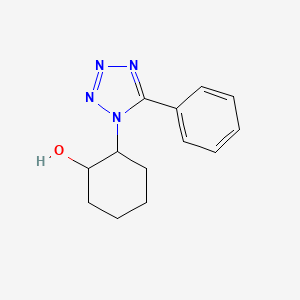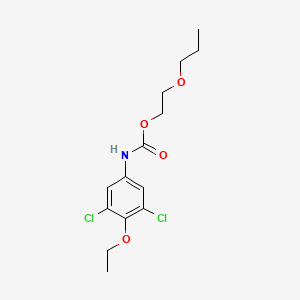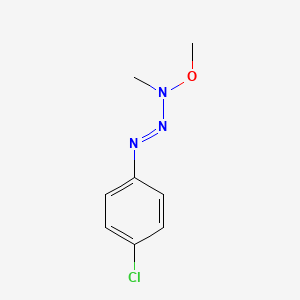
(1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a methyltriazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride and methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as acetic acid, to facilitate the formation of the triazene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce chlorophenylamines.
Scientific Research Applications
(1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-(4-Chlorophenyl)-2-methoxy-2-methyltriaz-1-ene
- (1E)-1-(4-Chlorophenyl)-3-ethoxy-3-methyltriaz-1-ene
- (1E)-1-(4-Chlorophenyl)-3-methoxy-3-ethyltriaz-1-ene
Uniqueness
(1E)-1-(4-Chlorophenyl)-3-methoxy-3-methyltriaz-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyltriazene moieties differentiate it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
86796-94-3 |
|---|---|
Molecular Formula |
C8H10ClN3O |
Molecular Weight |
199.64 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)diazenyl]-N-methoxymethanamine |
InChI |
InChI=1S/C8H10ClN3O/c1-12(13-2)11-10-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
JIKVKSXMJGUXIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(N=NC1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



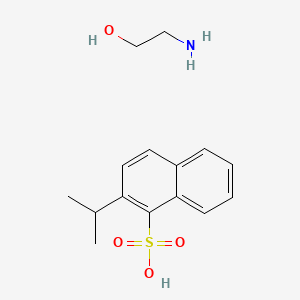
![Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-](/img/structure/B14416851.png)
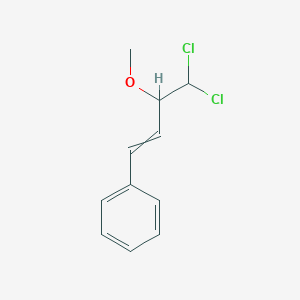
![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)
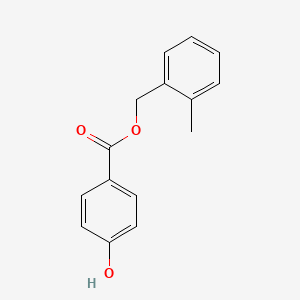

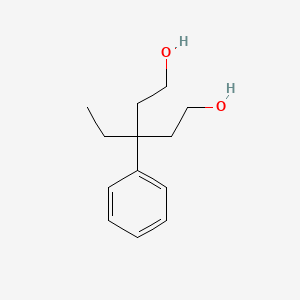
phosphanium chloride](/img/structure/B14416884.png)
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
